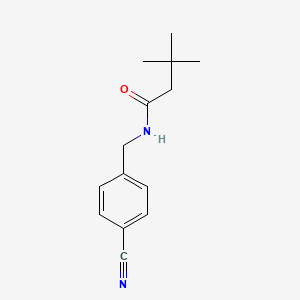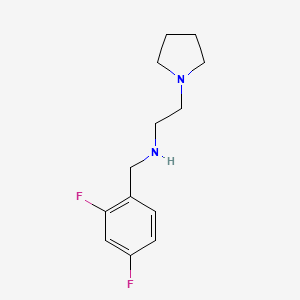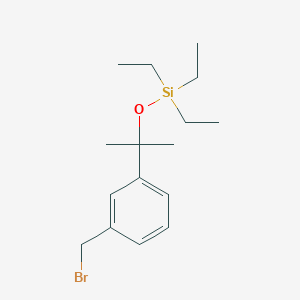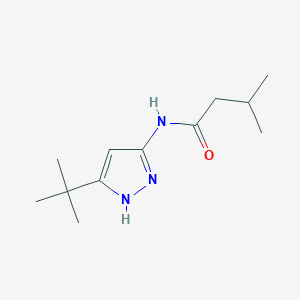
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine is a chemical compound that features a cyclopropyl group, a fluorophenyl group, and a thiazole ring
Preparation Methods
The synthesis of n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as cyclopropylamine, 4-fluorobenzaldehyde, and thioamide derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the thiazole ring.
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds to n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine include:
n-Cyclopropyl-4-fluorobenzenesulfonamide: This compound shares the cyclopropyl and fluorophenyl groups but differs in the presence of a sulfonamide group instead of a thiazole ring.
n-Cyclopropyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide: This compound has a similar fluorophenyl group but features a piperazine ring and a carbothioamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13FN2S |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13FN2S/c1-8-12(9-2-4-10(14)5-3-9)16-13(17-8)15-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,15,16) |
InChI Key |
OWTOLRLUZKYUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)



